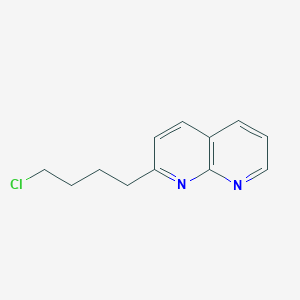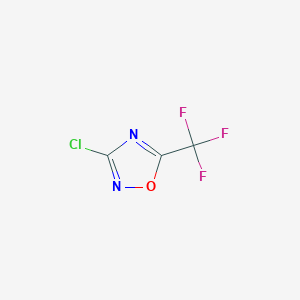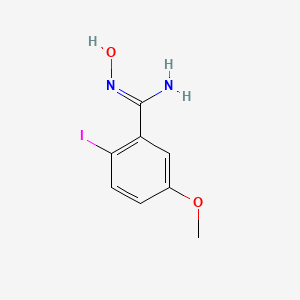
4-(Ethylamino)pyrimidine-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Ethylamino)pyrimidine-5-carbaldehyde is a heterocyclic organic compound that features a pyrimidine ring substituted with an ethylamino group at the 4-position and an aldehyde group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylamino)pyrimidine-5-carbaldehyde typically involves the functionalization of a pyrimidine core. One common method is the Vilsmeier-Haack reaction, which converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . The subsequent substitution of the chlorine atoms with an ethylamino group can be achieved through nucleophilic aromatic substitution (SNAr) reactions . The reaction conditions often involve the use of solvents, bases, and heating sources to optimize the yield and purity of the product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Ethylamino)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted pyrimidines, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4-(Ethylamino)pyrimidine-5-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-(Ethylamino)pyrimidine-5-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The ethylamino group can form hydrogen bonds and other interactions with active sites, while the aldehyde group can participate in covalent bonding with nucleophilic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde
- 4-Amino-6-chloropyrimidine-5-carbaldehyde
- 4,6-Dichloropyrimidine-5-carbaldehyde
Uniqueness
4-(Ethylamino)pyrimidine-5-carbaldehyde is unique due to the presence of both an ethylamino group and an aldehyde group on the pyrimidine ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in organic synthesis and medicinal chemistry .
Eigenschaften
Molekularformel |
C7H9N3O |
|---|---|
Molekulargewicht |
151.17 g/mol |
IUPAC-Name |
4-(ethylamino)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C7H9N3O/c1-2-9-7-6(4-11)3-8-5-10-7/h3-5H,2H2,1H3,(H,8,9,10) |
InChI-Schlüssel |
PPCODUXECVJVKI-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=NC=NC=C1C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















